
3-Iodo-4,4-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4,4-dimethylcyclohexan-1-one is an organic compound with the molecular formula C₈H₁₃IO It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with an iodine atom at the third position and two methyl groups at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4,4-dimethylcyclohexan-1-one typically involves the iodination of 4,4-dimethylcyclohexanone. One common method is the reaction of 4,4-dimethylcyclohexanone with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through the formation of an intermediate iodohydrin, which subsequently undergoes dehydration to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4,4-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclohexanones.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol, 3-iodo-4,4-dimethylcyclohexanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, potassium cyanide, or primary amines in polar solvents like water or ethanol.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Reduction: 3-Iodo-4,4-dimethylcyclohexanol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-Iodo-4,4-dimethylcyclohexan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. The iodine atom may enhance the compound’s reactivity and interaction with biological targets.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of 3-Iodo-4,4-dimethylcyclohexan-1-one depends on its specific application. In general, the compound’s reactivity is influenced by the presence of the iodine atom and the carbonyl group. The iodine atom can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition or reduction. These interactions can affect molecular targets and pathways, leading to various biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylcyclohexanone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-4,4-dimethylcyclohexan-1-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
3-Chloro-4,4-dimethylcyclohexan-1-one: Contains a chlorine atom, which also affects its chemical behavior differently compared to the iodine derivative.
Uniqueness
3-Iodo-4,4-dimethylcyclohexan-1-one is unique due to the presence of the iodine atom, which significantly influences its reactivity and potential applications. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct chemical and biological properties, making this compound particularly valuable in various research fields.
Properties
Molecular Formula |
C8H13IO |
|---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
3-iodo-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H13IO/c1-8(2)4-3-6(10)5-7(8)9/h7H,3-5H2,1-2H3 |
InChI Key |
UGHYXRIWMKPNKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)CC1I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


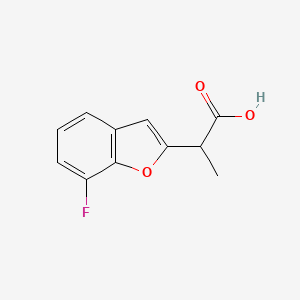

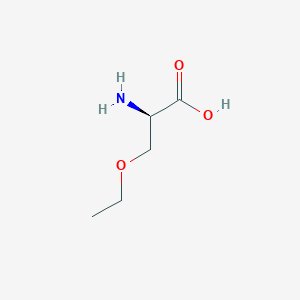


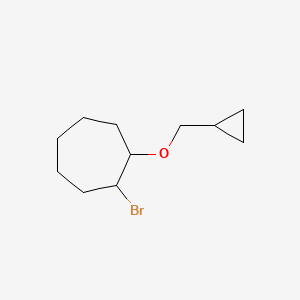
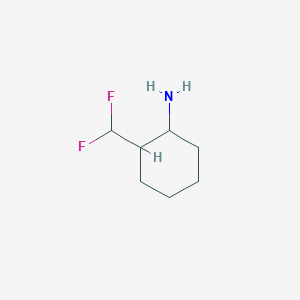




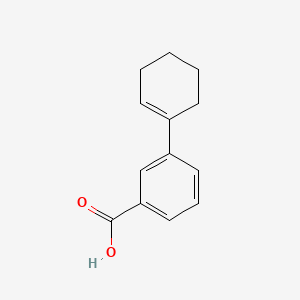
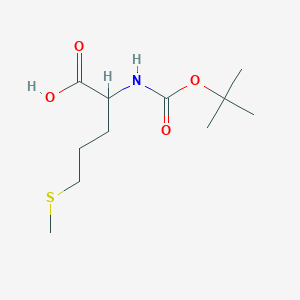
![1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine](/img/structure/B13317343.png)
